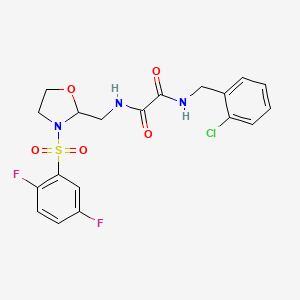

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Descripción

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a sulfonated oxazolidine ring at the N2 position.

Propiedades

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O5S/c20-14-4-2-1-3-12(14)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-13(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPGIDCMPRYOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the oxazolidinone ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the difluorophenylsulfonyl group: This is achieved through sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the chlorobenzyl group: This step involves nucleophilic substitution reactions where the chlorobenzyl group is introduced to the intermediate compound.

Formation of the oxalamide linkage: This final step involves the reaction of the intermediate with oxalyl chloride or a similar reagent to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound shares an oxalamide backbone with other derivatives but differs in substituent groups. For example:

- Compound (N1,N2-bis(azetidinone-oxalamide)): Features a bis-azetidinone structure with chloro and methoxyphenyl groups. The azetidinone (β-lactam) rings contrast with the oxazolidine ring in the target compound, impacting ring strain and reactivity .

- Compound (5-(3-Chlorophenylsulfanyl)-pyrazole-4-carbaldehyde): Contains a pyrazole core with a sulfanyl (S–) group and trifluoromethyl substituent.

Functional Group Analysis

- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound improves water solubility and stabilizes interactions with polar enzyme pockets compared to the sulfanyl group in ’s compound .

- Chlorinated Aromatic Rings : The 2-chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability relative to the 3-chlorophenylsulfanyl group in .

Physicochemical Comparison

- The target compound’s sulfonyl and oxazolidine groups likely confer balanced solubility and membrane permeability, whereas ’s compound may face bioavailability challenges due to its bulkier azetidinone rings .

Actividad Biológica

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features an oxalamide core, which is known for its diverse biological activities. The structural formula can be represented as follows:

The biological activity of N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety is particularly relevant in influencing the compound's pharmacodynamics.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, impacting cellular signaling pathways.

Biological Activity and Pharmacological Effects

Research indicates that N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exhibits various biological activities:

-

Antimicrobial Activity:

- Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.

-

Anticancer Properties:

- Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

-

Anti-inflammatory Effects:

- The compound has shown potential in reducing inflammation markers in vitro, indicating a possible application in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

| Study | Findings |

|---|---|

| Study A | Evaluated the antimicrobial efficacy of oxazolidinones, revealing significant activity against Gram-positive bacteria. |

| Study B | Investigated the anticancer effects of similar oxalamides, demonstrating inhibition of tumor growth in xenograft models. |

| Study C | Analyzed the anti-inflammatory properties of oxazolidinones, showing a reduction in cytokine levels in treated cells. |

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-(5-nitropyridine) | Structure | Moderate antibacterial activity |

| N1-(2-methoxyphenethyl)-N2-(5-fluorobenzoyl) | Structure | Strong anticancer properties |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic yield of N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?

- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of oxazolidine intermediates and coupling with chlorobenzylamine derivatives. Key factors include:

- Temperature control : Maintain ≤10°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in oxalamide bond formation .

- Purification : Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) to isolate high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical workflow :

NMR : Compare and chemical shifts with computed spectra (e.g., δ 7.41–8.35 ppm for aromatic protons in related oxalamides) .

HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 479.12 for a structurally similar antiviral oxalamide) .

X-ray crystallography : Resolve ambiguity in sulfonyl-oxazolidine stereochemistry using single-crystal diffraction .

Q. What in vitro assays are suitable for initial biological screening?

- Targeted assays :

- Enzyme inhibition : Test against serine hydrolases or kinases due to sulfonamide and oxazolidine motifs .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC values .

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact target binding affinity?

- SAR insights :

- Chlorobenzyl group : Enhances lipophilicity (logP >3.5) and membrane permeability, critical for CNS-targeting analogs .

- Difluorophenyl sulfonyl : Improves metabolic stability by resisting CYP450 oxidation compared to non-fluorinated analogs .

- Experimental design :

- Synthesize derivatives with Br/I substitutions at the 2-chlorobenzyl position.

- Compare values using surface plasmon resonance (SPR) against recombinant targets (e.g., HIV-1 gp120 for antiviral studies) .

Q. What computational strategies predict off-target interactions of this compound?

- In silico methods :

Docking : Use AutoDock Vina to map interactions with homology models of GPCRs or ion channels .

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- Validation : Cross-reference predictions with experimental data from thermal shift assays (ΔT >2°C indicates binding) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Case example : Discrepancies in antiviral activity (e.g., EC ranges from 0.1–10 μM) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.